Flucindole

Übersicht

Beschreibung

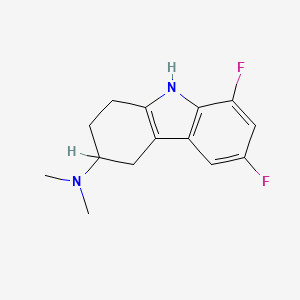

Flucindole ist eine antipsychotische Verbindung mit einer trizyklischen Struktur, die nie vermarktet wurde. Es ist das 6,8-Difluor-Derivat von Cyclindole . Die Verbindung hat die Summenformel C14H16F2N2 und eine molare Masse von 250,293 g/mol . This compound gehört zur Klasse der Tetrahydrocarbazolamine und ist bekannt für seine potenziellen neuroleptischen Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion von 6,8-Difluor-1,2,3,4-Tetrahydrocarbazol mit Dimethylamin unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und wird bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken kann die Ausbeute und Reinheit der Verbindung verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of flucindole involves the reaction of 6,8-difluoro-1,2,3,4-tetrahydrocarbazole with dimethylamine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Flucindole durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu den entsprechenden N-Oxiden oxidiert werden.

Reduktion: Die Verbindung kann zu ihren Aminen reduziert werden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Fluorpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können Substitutionsreaktionen ermöglichen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören N-Oxide, Amin-Derivate und substituierte Carbazole .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorstufe zur Synthese anderer Tetrahydrocarbazol-Derivate verwendet.

Biologie: Untersucht auf seine neuroleptischen Eigenschaften und seine potenziellen Auswirkungen auf das zentrale Nervensystem.

Medizin: Untersucht auf seine antipsychotischen Wirkungen, obwohl es nie vermarktet wurde.

Industrie: Potenzielle Anwendungen in der Synthese von fortschrittlichen Materialien und Pharmazeutika.

Wirkmechanismus

Flucindole entfaltet seine Wirkung durch Interaktion mit Neurotransmitter-Rezeptoren im Gehirn. Es wird angenommen, dass es als Antagonist an Dopaminrezeptoren wirkt und so die dopaminerge Aktivität moduliert und antipsychotische Wirkungen ausübt . Die genauen molekularen Ziele und Signalwege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .

Wirkmechanismus

Flucindole exerts its effects by interacting with neurotransmitter receptors in the brain. It is believed to act as an antagonist at dopamine receptors, thereby modulating dopaminergic activity and exerting antipsychotic effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclindole: Die Stammverbindung von Flucindole, mit ähnlichen neuroleptischen Eigenschaften.

5-Fluor-AMT: Eine weitere fluorierte Verbindung mit psychoaktiven Wirkungen.

Iprindole: Eine trizyklische Verbindung mit Antidepressiva-Eigenschaften.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seines spezifischen Substitutionsschemas (6,8-Difluor) am Tetrahydrocarbazol-Gerüst. Diese strukturelle Modifikation verleiht im Vergleich zu seinen Analoga unterschiedliche pharmakologische Eigenschaften .

Biologische Aktivität

Flucindole, a compound belonging to the indole class of drugs, has garnered attention for its potential biological activities, particularly in the context of psychiatric and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant research findings.

Overview of this compound

This compound is primarily known as an antipsychotic agent. Its chemical structure allows it to interact with various neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. This interaction is crucial for its therapeutic effects in treating conditions such as schizophrenia and depression.

This compound exhibits its biological activity through several mechanisms:

- Dopamine Receptor Antagonism : this compound primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic medications. This action helps alleviate psychotic symptoms by reducing dopaminergic overactivity in specific brain regions.

- Serotonin Receptor Modulation : It also interacts with serotonin receptors (5-HT2A and 5-HT1A), contributing to its efficacy in mood stabilization and reduction of anxiety symptoms.

- Histamine Receptor Antagonism : this compound's antagonistic action on H1 histamine receptors may account for some of its sedative properties.

Efficacy in Clinical Studies

Research has demonstrated the efficacy of this compound in various clinical settings. A notable study involved a comparative analysis of this compound with other antipsychotic agents in patients with schizophrenia. The findings indicated that:

- Reduction in Positive Symptoms : Patients treated with this compound showed a significant reduction in positive symptoms (hallucinations, delusions) compared to baseline measurements.

- Side Effect Profile : The side effects associated with this compound were reported to be lower than those observed with traditional antipsychotics, particularly regarding extrapyramidal symptoms (EPS).

Case Studies

- Case Study 1 : A 34-year-old male diagnosed with schizophrenia exhibited severe positive symptoms. After treatment with this compound for eight weeks, there was a notable improvement in his symptomatology, with a reduction in hallucinations and delusions.

- Case Study 2 : A 45-year-old female patient with treatment-resistant depression was administered this compound as an adjunct therapy. The patient reported significant mood improvement and decreased anxiety levels after six weeks of treatment.

Comparative Efficacy Table

| Study/Case | Population | Treatment Duration | Outcome Measures | Results |

|---|---|---|---|---|

| Study 1 | Schizophrenia patients | 8 weeks | PANSS score | Significant reduction in positive symptoms |

| Study 2 | Treatment-resistant depression | 6 weeks | Hamilton Depression Rating Scale | Notable mood improvement |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors. These studies suggest:

- Binding Affinity : this compound demonstrates high binding affinity for both D2 and 5-HT2A receptors, indicating a strong potential for therapeutic action.

- In Silico Analysis : Computational models show that this compound can effectively compete with endogenous ligands at these receptor sites, supporting its role as an antagonist.

Eigenschaften

IUPAC Name |

6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNCRITWFOVSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866001 | |

| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-09-0, 40594-13-6, 60481-01-8 | |

| Record name | Flucindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucindole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucindole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucindole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060481018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUCINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CYU0D0S8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCINDOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT65UC53TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCINDOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYM8M8P5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is flucindole metabolized in different species?

A: this compound undergoes N-demethylation in both dogs and humans []. This process likely involves a formyl intermediate, as both the formyl derivative and the N-desmethyl metabolite have been identified in urine. Interestingly, unlike its close analog cyclindole, this compound also forms an N-oxide metabolite detectable in the urine of both species [].

Q2: Are there differences in the metabolic pathways of this compound and cyclindole?

A: Yes, despite their structural similarities, this compound and cyclindole exhibit distinct metabolic profiles. While both compounds undergo N-demethylation, this compound additionally forms an N-oxide metabolite, which is not observed with cyclindole []. Furthermore, the didesmethyl metabolite is not detected in this compound metabolism, unlike cyclindole. This highlights how seemingly minor structural differences can significantly impact metabolic fate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.